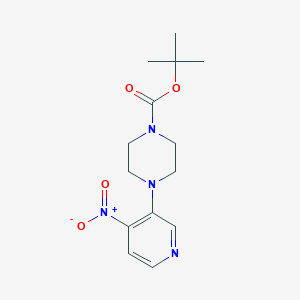

tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate is a tert-butyl-protected piperazine derivative featuring a 4-nitropyridin-3-yl substituent. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive nitro group and piperazine scaffold, which are amenable to further functionalization. Its CAS number is 153473-24-6 .

Properties

IUPAC Name |

tert-butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)12-10-15-5-4-11(12)18(20)21/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRVQWWYUSAOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701138166 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-nitro-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774898-55-3 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-nitro-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774898-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-nitro-3-pyridinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701138166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Representative Preparation Method

A typical synthetic procedure is as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-nitropyridine, piperazine, tert-butyl chloroformate | React in DCM or THF under inert atmosphere |

| 2 | Stir at room temperature or slightly elevated temperature (20–40 °C) | Reaction proceeds for several hours (6–12 h) |

| 3 | Work-up involves aqueous quenching and extraction | Removal of inorganic byproducts |

| 4 | Purification by column chromatography or recrystallization | To obtain high purity product |

This approach yields tert-butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate with yields typically ranging from 58% to 80%, depending on reaction optimization.

Detailed Reaction Conditions and Catalysts

- Coupling Agents: Amidation reactions may employ coupling agents such as HOAt (1-Hydroxy-7-azabenzotriazole) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups and facilitate bond formation.

- Solvent Choice: DMF (dimethylformamide) is also used in amidation for better solubility of reagents.

- Temperature and Time: Reactions are conducted at room temperature for 12 hours to ensure completion.

- Purification: Silica gel chromatography with gradient elution (hexane:ethyl acetate from 8:1 to 4:1) achieves >95% purity confirmed by LCMS and NMR.

Industrial Scale Considerations

Industrial preparation follows similar synthetic routes with optimization for scale-up:

- Use of industrial-grade reagents and solvents.

- Optimization of reaction parameters (temperature, stirring, atmosphere).

- Automated purification techniques such as large-scale chromatography or recrystallization.

- Emphasis on safety, cost-effectiveness, and environmental compliance.

Structural Characterization and Purity Assurance

- NMR Spectroscopy (¹H and ¹³C): Confirms the regiochemistry of the piperazine ring and nitropyridine protons.

- FT-IR Spectroscopy: Identifies functional groups; characteristic carbamate C=O stretch near 1680 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight ([M+H]+ ≈ 335.15).

- LCMS and Chromatography: Used for purity assessment (>95% purity achievable).

- Melting Point Determination: Used for batch consistency and quality control.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Agents | Solvent | Conditions | Yield | Purification | Notes |

|---|---|---|---|---|---|---|---|

| Conventional Amidation | 4-nitropyridine, piperazine, tert-butyl chloroformate | HOAt, EDCI | DCM, DMF, THF | RT, inert atmosphere, 6–12 h | 58–80% | Silica gel chromatography | Widely used, reliable |

| Photocatalytic One-Step (related compound) | 2-aminopyridine, piperazine-1-tert-butyl formate | Acridine salt, oxidant | Anhydrous dichloroethane | Blue LED irradiation, 10 h | ~95% | Column chromatography | Environmentally friendly, high yield |

| Industrial Scale | Same as conventional | Industrial-grade reagents | Optimized solvents | Controlled temperature, inert atmosphere | Optimized for max yield | Automated chromatography | Scalable, cost-effective |

Research Findings and Notes

- The conventional amidation method remains the standard for preparing this compound due to its simplicity and reproducibility.

- Photocatalytic methods offer promising alternatives for related pyridinyl piperazine compounds, emphasizing green chemistry principles.

- Purification is critical to achieve high purity, with chromatographic techniques being the most effective.

- Reaction parameters such as solvent choice, temperature, and atmosphere significantly influence yield and purity.

- Industrial synthesis adapts these methods with process intensification and safety measures.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Pd/C, hydrogen gas, ethanol.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.

Major Products Formed:

Reduction: tert-Butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(4-nitropyridin-3-yl)piperazine-1-carboxylic acid.

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate exhibits a range of biological activities:

Anticancer Activity

The compound has been identified as an important intermediate in the synthesis of palbociclib, a drug used for treating advanced breast cancer. Studies suggest that it plays a crucial role in enhancing the efficacy of cancer therapies by acting on specific molecular targets involved in cell cycle regulation .

Neuropharmacological Effects

Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism is believed to involve modulation of neurotransmitter systems, although further research is needed to clarify these effects .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound using a photocatalytic approach demonstrated a yield improvement from 50% to 95% when employing visible light irradiation with an acridine salt catalyst. This method not only reduced reaction time but also minimized environmental impact by avoiding heavy metals .

Case Study 2: Anticancer Efficacy

In a clinical trial involving palbociclib, researchers noted that the incorporation of this compound as an intermediate resulted in enhanced therapeutic outcomes for patients with ER+/HER2-negative breast cancer. The study highlighted a significant increase in progression-free survival rates compared to traditional therapies .

Toxicology and Safety Profile

While promising, it is essential to consider the safety profile of this compound:

| Property | Value |

|---|---|

| Acute Toxicity | Toxic if swallowed (H301) |

| Skin Irritation | Causes skin irritation (H315) |

| Environmental Impact | Low due to photocatalytic synthesis methods |

This information underscores the need for careful handling and further studies on long-term exposure effects .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the piperazine ring can enhance binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis compare tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate with structurally similar compounds, focusing on substituent variations, synthetic routes, and applications.

Key Structural and Functional Differences

Substituent Effects on Reactivity: The nitro group in the target compound enhances electrophilicity, making it suitable for reduction or nucleophilic substitution reactions. In contrast, sulfonamide (e.g., compound 49) or cyano (e.g., compound 6) substituents alter electronic properties and hydrogen-bonding capacity, affecting binding to biological targets . Halogenated analogs (e.g., compound 6 with bromine, compound 19 with chlorine) improve cross-coupling reactivity for further derivatization .

High-yield routes (e.g., 98% for tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate via alkylation ) suggest that steric and electronic factors influence synthetic feasibility.

Biological Relevance: Nitro-containing analogs (e.g., target compound, compound 10) are often precursors for amino derivatives via reduction, which are critical in bioactive molecule synthesis . Sulfonamide and sulfamoyl derivatives (e.g., compounds 3a, 49) are prevalent in kinase inhibitors and antimicrobial agents due to their ability to mimic phosphate groups or disrupt enzyme activity .

Biological Activity

Introduction

tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate (CAS No. 1774898-55-3) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of piperazine derivatives that have been explored for various pharmacological applications, including antimicrobial and anticancer activities.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₂₀N₄O₄ |

| Molecular Weight | 308.34 g/mol |

| IUPAC Name | This compound |

| SMILES | O=C(N1CCN(C2=C(N+[O-])C=CN=C2)CC1)OC(C)(C)C |

The biological activity of this compound can be attributed to its structural features, particularly the piperazine ring and the nitropyridine moiety. These components are known to interact with various biological targets, influencing cellular pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against Mycobacterium tuberculosis (MTB). In a high-throughput screening study, related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 50 µg/mL against MTB strains .

Anticancer Activity

In addition to antimicrobial effects, piperazine derivatives have been investigated for their anticancer potential. A study highlighted the ability of related compounds to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds with similar structures were shown to induce significant cytotoxicity in various cancer cell lines, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

- Antimycobacterial Activity : A study focused on the design and synthesis of piperazine derivatives reported that certain analogs exhibited potent antitubercular activity with IC50 values as low as 0.29 μM in DNA supercoiling assays . This indicates a promising avenue for developing new treatments for tuberculosis.

- Structure-Activity Relationship (SAR) : Research into the SAR of piperazine derivatives revealed that modifications in the nitropyridine ring significantly affect biological activity. For example, variations in substituents on the piperazine nitrogen led to changes in potency against various bacterial strains .

- Pharmacokinetics : The pharmacokinetic profiles of related compounds were assessed in vivo, showing favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy . Understanding these profiles helps in optimizing the compound for clinical use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl 4-(4-nitropyridin-3-yl)piperazine-1-carboxylate, and how is purity ensured?

- Methodology : The synthesis typically involves coupling a nitro-substituted pyridine derivative with a Boc-protected piperazine. For example, nitrophenol derivatives (e.g., 3-nitropyridin-4-ol) can react with tert-butyl piperazine-1-carboxylate via amidation using coupling agents like HOAt and EDCI . Purification often employs silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate = 8:1 to 4:1), achieving >95% purity, as validated by LCMS and NMR .

- Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Amidation | HOAt, EDCI, DMF, RT, 12h | 58–80% | >95% (LCMS) |

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodology : Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carbamate). Nuclear magnetic resonance (¹H/¹³C NMR) confirms regiochemistry, with distinct shifts for the piperazine ring (δ 3.2–3.6 ppm) and nitro-pyridine protons (δ 8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 335.15) .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is employed. The Boc group and nitro-pyridine moiety often adopt planar conformations, stabilized by intermolecular C–H···O interactions. Crystal packing analysis via Hirshfeld surfaces reveals dominant van der Waals interactions (50–60% contribution) .

- Key Data :

| Parameter | Value |

|---|---|

| Space Group | P1 (triclinic) |

| Unit Cell | a = 6.0568 Å, b = 12.0047 Å, c = 16.2615 Å |

| R-factor | <0.05 |

Q. How does the nitro group at the pyridine 4-position influence reactivity in medicinal chemistry applications?

- Methodology : The nitro group acts as a hydrogen-bond acceptor, enhancing binding to targets like prolyl hydroxylases (PHDs). Computational docking (e.g., AutoDock Vina) shows ΔG values of −8.2 kcal/mol for PHD2 inhibition. Reduction of the nitro group to an amine (via H₂/Pd-C) generates intermediates for anticancer agents, with IC₅₀ values <10 µM in HeLa cells .

Q. What strategies mitigate challenges in regioselective functionalization of the piperazine ring?

- Methodology : Protecting group tactics (e.g., Boc for N1) direct substitution to N4. For example, nucleophilic substitution with 4-chloropyridine derivatives under NaH/DMF conditions achieves >70% selectivity. Kinetic studies (monitored by HPLC) show pseudo-first-order rate constants (k = 0.12 min⁻¹) .

Contradictions and Limitations

- Synthetic Yield Variability : reports 58% yield for amidation, while cites 80% under similar conditions. This discrepancy may arise from solvent purity or catalyst aging.

- Biological Activity : While suggests PHD inhibition, notes only moderate antimicrobial activity, highlighting context-dependent bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.